molecular formula C8H5Cl2NO3 B13970664 Methyl 2,6-dichloro-4-formylnicotinate

Methyl 2,6-dichloro-4-formylnicotinate

Cat. No.: B13970664
M. Wt: 234.03 g/mol
InChI Key: NXTCSFVYAJRHSB-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-formylnicotinate (CAS 1390656-64-0) is a high-purity chemical building block designed for advanced research and development. This compound features a molecular formula of C8H5Cl2NO3 and a molecular weight of 234.04 g/mol . Its structure incorporates both an ester and a formyl group on a dichlorinated nicotinate core, making it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry. While specific biological data for this exact compound is not fully established, research into structurally related cyclopropyl carboxamide analogs has identified potent antimalarial chemotypes that target cytochrome b in Plasmodium falciparum . This suggests potential applications for this compound in the exploration of novel antimalarial agents and other projects targeting mitochondrial functions . The reactive formyl group is a key handle for further chemical transformations, enabling conjugation or the generation of diverse compound libraries for drug discovery and other scientific investigations. This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other personal uses.

Properties

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

IUPAC Name

methyl 2,6-dichloro-4-formylpyridine-3-carboxylate

InChI

InChI=1S/C8H5Cl2NO3/c1-14-8(13)6-4(3-12)2-5(9)11-7(6)10/h2-3H,1H3

InChI Key

NXTCSFVYAJRHSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1C=O)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The general approach to synthesizing this compound involves:

Chlorination Methods

While direct literature on this compound is limited, related compounds such as 2,6-dichloro-4-aminophenol and 2,6-dichloro-4-trifluoromethyl aniline have been prepared by selective halogenation methods that can be adapted for this compound synthesis.

  • A patent describing the preparation of 2,6-dichloro-4-trifluoromethyl aniline highlights halogenation of aromatic precursors using chlorine gas under controlled temperature and pressure conditions to achieve selective substitution at 2 and 6 positions. The process avoids catalysts, operates at moderate temperatures (~173 °C), and uses cheap raw materials like chlorine and ammonia.

  • The chlorination step is often followed by purification via simple distillation or rectification, facilitating industrial scalability and environmental safety.

Formylation Techniques

Formylation at the 4-position of chlorinated nicotinic acid derivatives is typically achieved by electrophilic substitution reactions such as:

Although specific protocols for this compound are scarce, these methods are well-established for related nicotinic acid derivatives.

Esterification Procedures

The methyl esterification of the carboxylic acid group in 2,6-dichloro-4-formylnicotinic acid is generally performed by:

A relevant example is the preparation of methyl 2,4-dichloronicotinate, a close analog, which was synthesized by treating 2,4-dichloronicotinic acid with nitrosomethyl urea in methanol at 0 °C, followed by purification via column chromatography, yielding 99% pure methyl ester.

Experimental Data and Reaction Conditions

The following table summarizes reported reaction conditions and yields for related chlorinated nicotinate esters, which inform the preparation of this compound.

Step Reagents & Conditions Yield (%) Notes
Esterification Nitrosomethyl urea, diethyl ether, 0 °C to RT, MeOH 99 High yield methylation of 2,4-dichloronicotinic acid to methyl 2,4-dichloronicotinate
Chlorination Chlorine gas, moderate temperature (~173 °C), no catalyst High Selective 2,6-dichlorination of pyridine ring; environmentally friendly process
Formylation Vilsmeier-Haack (DMF, POCl3) or lithiation + DMF Variable Standard aromatic formylation methods, adapted for pyridine derivatives

Research Findings and Analysis

  • Yield Optimization : Increasing ammonia feed in halogenation/ammoniation reactions shows an initial increase in yield followed by a decrease, indicating the need for precise stoichiometric control.

  • Environmental Considerations : Modern methods emphasize minimizing waste and avoiding catalysts to reduce cost and environmental impact. Recovery of ammonia and control of reaction pressure and temperature are critical for green synthesis.

  • Purification Challenges : Some chlorinated amino derivatives related to the target compound are difficult to purify by distillation or solvent extraction due to instability and side reactions. Crystallization and selective solvent use are preferred.

  • Catalyst Selection : For hydrogenation steps in related derivatives, palladium or platinum catalysts on suitable supports are used to avoid hydrodechlorination and side reactions.

Summary Table of Preparation Methods

Preparation Step Methodology Description Key Parameters Advantages Limitations
Chlorination Chlorine gas halogenation without catalyst 173 °C, 12 MPa, 11 h High yield, simple, environmentally friendly Requires pressure control
Formylation Vilsmeier-Haack or lithiation with DMF Ambient to moderate temperature Selective formylation Sensitive to reaction conditions
Esterification Nitrosomethyl urea methylation in methanol 0 °C to RT, column chromatography High purity and yield Requires chromatographic purification
Hydrogenation (if needed) Pd or Pt catalyzed reduction of nitro derivatives 5-25 bar pressure, ether solvents Avoids dechlorination side reactions Catalyst cost and recovery issues

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-formylnicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Condensation: Amines or hydrazines in the presence of acid catalysts are typical reagents.

Major Products

    Nucleophilic Substitution: Substituted nicotinates with various functional groups.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Condensation: Imines or hydrazones.

Scientific Research Applications

Methyl 2,6-dichloro-4-formylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Functional Group Analysis

  • Ethyl 2,6-dichloro-4-methylnicotinate (CAS 108130-10-5) : The ethyl ester group enhances lipophilicity compared to the methyl ester in the target compound. The methyl group at C4 reduces electrophilicity, making it less reactive than the formyl-substituted analog .
  • Methyl 4,6-dichloronicotinate (CAS 65973-52-6) : Positional isomerism of chlorine atoms (4,6 vs. 2,6) significantly impacts steric and electronic properties, affecting reactivity in substitution reactions .

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2,6-dichloro-4-formylnicotinate with high purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation and formylation steps. For example:

Halogenation : Start with a nicotinic acid derivative, introducing chlorine substituents at positions 2 and 6 using reagents like PCl₅ or SOCl₂ under anhydrous conditions.

Esterification : React with methanol in the presence of H₂SO₄ or DCC to form the methyl ester.

Formylation : Introduce the formyl group at position 4 via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation.

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) is recommended to achieve ≥95% purity, as seen in analogous compounds .

Table 1 : Example Reaction Parameters for Analogous Nicotinate Derivatives

StepReagents/ConditionsPurity AchievedReference CAS RN
HalogenationPCl₅, reflux, 6h90%[189281-66-1]
EsterificationMeOH, H₂SO₄, 60°C, 12h95%[132195-42-7]

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds. For example, the formyl proton typically appears at δ 9.8–10.2 ppm, while aromatic protons in dichloro-substituted nicotinates resonate at δ 7.5–8.5 ppm .
  • FT-IR : Confirm ester C=O (~1700 cm⁻¹) and formyl C=O (~1680 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) against the calculated molecular weight (e.g., C₈H₅Cl₂NO₃: theoretical ~242.97).
  • Melting Point : Compare with analogs (e.g., Methyl 2,6-dichloroisonicotinate melts at 82–83°C ).

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in the reactivity of this compound observed under varying reaction conditions?

  • Methodological Answer :
  • Controlled Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading. For instance, polar aprotic solvents (DMF, DMSO) may enhance electrophilic substitution at the formyl group.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis to carboxylic acid under basic conditions).
  • Computational Modeling : Employ DFT calculations to predict reactivity trends at the 4-formyl position, referencing steric/electronic effects observed in dichloro-fluoro analogs .

Q. How should researchers address contradictions in spectral data during the characterization of this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Repeat experiments under inert atmospheres (Ar/N₂) to rule out oxidation/hydrolysis.
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions.
  • Reference Standards : Compare with published CAS RN data for related compounds (e.g., [42521-09-5] for methyl dichloroisonicotinate ).
  • Isomer Differentiation : Consider regiochemical outcomes; for example, Cl vs. formyl group orientation can alter NMR splitting patterns .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the stability of this compound in aqueous media?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (e.g., pH 3–9 buffers at 40°C for 48h) with HPLC monitoring.
  • Mechanistic Insights : Hydrolysis of the ester group is pH-dependent; acidic conditions may stabilize the formyl moiety, while basic conditions promote ester cleavage.
  • Comparative Data : Reference stability profiles of methyl nicotinate-d4 ([345909-99-1]), which shows deuterium isotope effects on hydrolysis rates .

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